![molecular formula C12H17NO4 B2437141 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid CAS No. 2305568-49-2](/img/structure/B2437141.png)
2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid, also known as PAN-811, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. PAN-811 is a spirocyclic compound with a unique structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit cancer cell migration and invasion, suggesting that it may have potential as an anti-metastatic agent.
Mécanisme D'action
The mechanism of action of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is not fully understood, but studies have suggested that it may inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDAC activity, this compound may alter gene expression patterns, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, this compound may prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is its unique structure, which makes it a promising candidate for drug development. Additionally, this compound has shown potent antitumor activity against various cancer cell lines, suggesting that it may have broad-spectrum activity. However, the synthesis method of this compound is complex and requires expertise in organic chemistry. Moreover, the mechanism of action of this compound is not fully understood, which may limit its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid. One of the most significant directions is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Moreover, studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel compound with a unique structure that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of cancer and other diseases makes it an exciting area of research. Further studies are needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 2-(5-Prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reacted with 1,3-dibromopropane to form a spirocyclic compound, which is further reacted with various reagents to obtain this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
2-(5-prop-2-enoyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-2-10(14)13-7-9(6-11(15)16)17-8-12(13)4-3-5-12/h2,9H,1,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTAIKVNUUUQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(OCC12CCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)
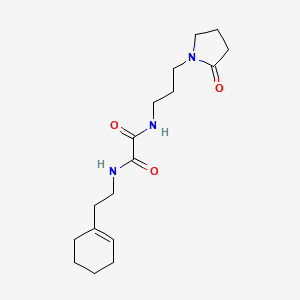

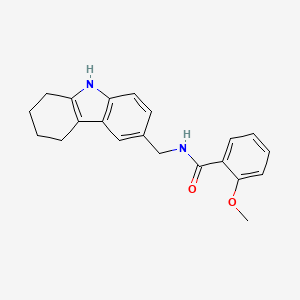
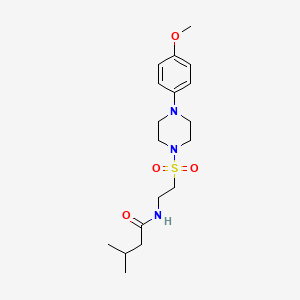
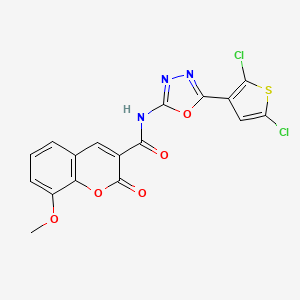
![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate](/img/structure/B2437071.png)
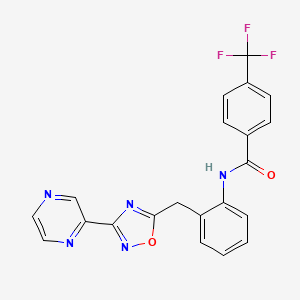

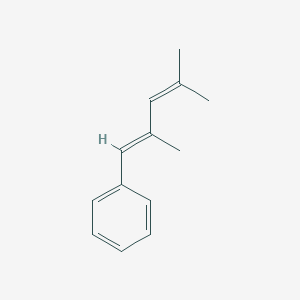
![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2437081.png)